molecular formula C8H8BrN3 B6315719 6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole CAS No. 1639116-32-7

6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B6315719
CAS No.: 1639116-32-7
M. Wt: 226.07 g/mol
InChI Key: PJNLSAVPQZZVFP-UHFFFAOYSA-N
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Description

“6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole” is a chemical compound with the molecular formula C8H8BrN3 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a 1,2,3-triazole ring . The triazole ring contains three consecutive nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 226.08 . It is a white to yellow solid at room temperature .

Safety and Hazards

The safety information for “6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole” indicates that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may be harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

6-bromo-1,4-dimethylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-6(9)4-7-8(5)10-11-12(7)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNLSAVPQZZVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-N1,3-dimethylbenzene-1,2-diamine (Step 85.2) (2.5 g, 11.62 mmol) in HCl cc (15 mL, 494 mmol) cooled down to 0° C. was slowly added a solution of NaNO2 (0.962 g, 13.95 mmol) in water (25 mL). The resulting mixture was allowed to warm up and stir at RT for 2 hr. NaOH was added until basic pH, a precipitate occurred. The resulting solid was filtrated off, washed with water and dried under reduced pressure to afford the title product (2.5 g, 9.95 mmol, 86% yield) as beige solid. tR: 0.93 min (LC-MS 2); ESI-MS: 228 [M+H]+ (LC-MS 2).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.962 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

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